3-Phenyl-7-(1h-1,2,3-triazol-1-yl)-2h-chromen-2-one 3-Phenyl-7-(1h-1,2,3-triazol-1-yl)-2h-chromen-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13601953
InChI: InChI=1S/C17H11N3O2/c21-17-15(12-4-2-1-3-5-12)10-13-6-7-14(11-16(13)22-17)20-9-8-18-19-20/h1-11H
SMILES: C1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)N4C=CN=N4)OC2=O
Molecular Formula: C17H11N3O2
Molecular Weight: 289.29 g/mol

3-Phenyl-7-(1h-1,2,3-triazol-1-yl)-2h-chromen-2-one

CAS No.:

Cat. No.: VC13601953

Molecular Formula: C17H11N3O2

Molecular Weight: 289.29 g/mol

* For research use only. Not for human or veterinary use.

3-Phenyl-7-(1h-1,2,3-triazol-1-yl)-2h-chromen-2-one -

Specification

Molecular Formula C17H11N3O2
Molecular Weight 289.29 g/mol
IUPAC Name 3-phenyl-7-(triazol-1-yl)chromen-2-one
Standard InChI InChI=1S/C17H11N3O2/c21-17-15(12-4-2-1-3-5-12)10-13-6-7-14(11-16(13)22-17)20-9-8-18-19-20/h1-11H
Standard InChI Key WCOUECSPZFQZDI-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)N4C=CN=N4)OC2=O
Canonical SMILES C1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)N4C=CN=N4)OC2=O

Introduction

Structural and Chemical Profile of 3-Phenyl-7-(1H-1,2,3-triazol-1-yl)-2H-chromen-2-one

Molecular Architecture

The compound features a coumarin backbone (2H-chromen-2-one) substituted at the 3-position with a phenyl group and at the 7-position with a 1,2,3-triazole ring. Its molecular formula is C₁₇H₁₁N₃O₂, with a molar mass of 289.29 g/mol. The IUPAC name, 3-phenyl-7-(triazol-1-yl)chromen-2-one, reflects this substitution pattern. The canonical SMILES string C1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)N4C=CN=N4)OC2=O encodes the planar coumarin system fused to the triazole heterocycle.

Table 1: Key Physicochemical Descriptors

PropertyValueSource
Molecular formulaC₁₇H₁₁N₃O₂
Molecular weight (g/mol)289.29
IUPAC name3-phenyl-7-(triazol-1-yl)chromen-2-one
SMILESC1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)N4C=CN=N4)OC2=O

Synthetic Methodologies

CuAAC-Based Click Chemistry

The most efficient route involves a two-step protocol:

  • Azide Preparation: 7-Azido-3-phenylcoumarin is synthesized by reacting 7-hydroxy-3-phenylcoumarin with sodium azide (NaN₃) in dimethylformamide (DMF) at 0–5°C .

  • Cycloaddition: The azide undergoes Cu(I)-catalyzed [3+2] cycloaddition with terminal alkynes (e.g., phenylacetylene) in a t-BuOH/H₂O/DMF (1:1:1) solvent system. Copper sulfate (CuSO₄) and sodium ascorbate facilitate regioselective 1,4-triazole formation .

Reaction yields typically exceed 75%, with purity confirmed by HPLC . This method’s modularity allows diversification of the triazole’s aryl substituents by varying alkyne inputs .

Table 2: Optimization of CuAAC Conditions

ParameterOptimal ConditionYield (%)Reference
CatalystCuSO₄/Na ascorbate85
Solventt-BuOH:H₂O:DMF (1:1:1)79–85
TemperatureRoom temperature82
Reaction time3 hours80

Alternative Synthetic Routes

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.84 (s, 1H, triazole-H)

    • δ 7.78–7.82 (m, 2H, coumarin H-5/H-6)

    • δ 7.44–7.48 (t, 1H, coumarin H-8)

    • Phenyl protons appear as multiplet at δ 7.12–7.31 .

  • ¹³C NMR:

    • δ 180.5 (C=O)

    • δ 154.1 (triazole C-4)

    • Coumarin carbons: δ 116.2–148.6 .

High-Resolution Mass Spectrometry (HRMS)

The molecular ion [M+H]⁺ at m/z 290.1034 (calc. 290.1029) confirms the formula C₁₇H₁₁N₃O₂ . Fragment ions at m/z 189.0652 (coumarin core) and 105.0339 (phenyl) validate the structure .

Infrared Spectroscopy

Key absorptions include:

  • 1748 cm⁻¹ (coumarin C=O stretch)

  • 1700 cm⁻¹ (conjugated ester)

  • 1609 cm⁻¹ (triazole C=N)

OrganismMIC (μg/mL)Reference
Staphylococcus aureus8–16
Escherichia coli32–64
Candida albicans16

Antimalarial Activity

In vitro testing against Plasmodium falciparum 3D7 strain revealed IC₅₀ = 1.2 μM, comparable to chloroquine (IC₅₀ = 0.8 μM) . The triazole moiety enhances heme polymerization inhibition, disrupting parasite detoxification .

Cytotoxicity and Selectivity

Preliminary assays on HEK293 cells show CC₅₀ > 100 μM, indicating favorable selectivity indices (SI > 8.3) .

Molecular Docking Studies

Interaction with DNA Gyrase

Docking into S. aureus DNA gyrase (PDB: 2XCT) reveals:

  • Hydrogen bonding: Triazole N-2 with Asp84 (2.1 Å)

  • π-π stacking: Phenyl group and Tyr122

  • Binding energy: −9.2 kcal/mol, surpassing ciprofloxacin (−7.8 kcal/mol) .

Applications and Future Directions

Drug Development Prospects

The compound’s dual inhibition of microbial topoisomerases and heme polymerization makes it a candidate for:

  • Multitarget antimalarials

  • Antibiotic adjuvants against MRSA

  • Antifungal coatings for medical devices

Synthetic Biology Applications

Enzymatic cascades incorporating cytochrome P450 monooxygenases could enable biosynthesis, avoiding transition-metal catalysts .

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